molecular formula C13H26N2O2 B2931455 Tert-butyl 2-(1-amino-2-methylpropan-2-yl)pyrrolidine-1-carboxylate CAS No. 2228180-16-1

Tert-butyl 2-(1-amino-2-methylpropan-2-yl)pyrrolidine-1-carboxylate

Cat. No.: B2931455
CAS No.: 2228180-16-1
M. Wt: 242.363
InChI Key: PMLZXSZOIFHBNS-UHFFFAOYSA-N
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Description

Tert-butyl 2-(1-amino-2-methylpropan-2-yl)pyrrolidine-1-carboxylate (CAS 2228180-16-1) is a chiral pyrrolidine derivative of significant interest in medicinal chemistry and drug discovery. The compound features a pyrrolidine ring, a privileged scaffold found in numerous FDA-approved drugs, valued for its three-dimensional coverage and ability to improve physicochemical properties . This specific molecule, with its molecular formula of C13H26N2O2 and a molecular weight of 242.3577 g/mol, is a versatile building block for constructing more complex bioactive molecules . The presence of both a tert-butyloxycarbonyl (Boc) protecting group and a primary amine on the pendant 2-methylpropan-2-yl group makes it a particularly useful intermediate. The Boc group allows for facile deprotection under mild acidic conditions, enabling further functionalization of the pyrrolidine nitrogen, while the primary amine is readily available for amide coupling or reductive amination reactions . This bifunctionality is crucial for its application in designing targeted protein degraders using technologies like hydrophobic tagging (HyT), where it can serve as a key synthetic intermediate to link protein-binding ligands to hydrophobic motifs . Its structure makes it a valuable precursor in the synthesis of potential therapeutics, including novel antiviral agents such as hepatitis B virus core protein degraders, a promising area to overcome drug resistance . This product is intended for research and development purposes only and is not intended for human, veterinary, or diagnostic use.

Properties

IUPAC Name

tert-butyl 2-(1-amino-2-methylpropan-2-yl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-12(2,3)17-11(16)15-8-6-7-10(15)13(4,5)9-14/h10H,6-9,14H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMLZXSZOIFHBNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(C)(C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(1-amino-2-methylpropan-2-yl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl chloroformate with 1-amino-2-methylpropan-2-ylpyrrolidine. The reaction is carried out under inert gas conditions, such as nitrogen or argon, to prevent oxidation and other side reactions. The reaction mixture is usually stirred at low temperatures to ensure the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The compound is then purified using techniques such as distillation or crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(1-amino-2-methylpropan-2-yl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Tert-butyl 2-(1-amino-2-methylpropan-2-yl)pyrrolidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It serves as a building block for the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-(1-amino-2-methylpropan-2-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural and physicochemical differences between the target compound and analogous pyrrolidine derivatives:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Stereochemistry Potential Applications
Tert-butyl 2-(1-amino-2-methylpropan-2-yl)pyrrolidine-1-carboxylate C₁₃H₂₆N₂O₂ 242.36 Tert-butyl carbamate, primary amine Not specified in evidence API intermediates, chiral synthesis
Tert-butyl 2-(1-aminoethyl)pyrrolidine-1-carboxylate C₁₁H₂₂N₂O₂ 214.30 Tert-butyl carbamate, primary amine Defined (R,R configuration) Peptide backbone modifications
(S)-tert-butyl 2-((1R,2R)-3-(((1S,2R)-1-hydroxy-1-phenylpropan-2-yl)amino)... C₂₃H₃₆N₂O₅ 420.5 Tert-butyl carbamate, hydroxyl, amide Five stereocenters Complex ligand synthesis
Tert-butyl (2R)-2-(2-hydroxyethyl)pyrrolidine-1-carboxylate C₁₁H₂₁NO₃ 215.29 Tert-butyl carbamate, hydroxyl Defined (2R configuration) Solubility-enhancing motifs
Tert-butyl 2-(2-hydroxypropyl)pyrrolidine-1-carboxylate C₁₂H₂₃NO₃ 229.32 Tert-butyl carbamate, hydroxyl Not specified Bioconjugation platforms

Key Observations:

  • Amino vs. Hydroxyl Groups: The target compound’s primary amine group (vs. hydroxyl in ) enhances its reactivity in nucleophilic substitutions, enabling facile derivatization (e.g., amide bond formation). Hydroxyl-containing analogs may exhibit higher polarity but lower metabolic stability due to glucuronidation .
  • Steric and Stereochemical Effects: Compounds with defined stereocenters (e.g., ) are critical for enantioselective synthesis, whereas undefined stereochemistry in the target compound suggests broader utility in non-chiral applications.
  • Molecular Weight Trends : Higher molecular weight compounds (e.g., , 420.5 g/mol) often face solubility challenges unless offset by polar groups, whereas the target compound (242.36 g/mol) balances moderate size with functional versatility.

Biological Activity

Tert-butyl 2-(1-amino-2-methylpropan-2-yl)pyrrolidine-1-carboxylate, also known as (R)-tert-butyl 2-((methylamino)methyl)pyrrolidine-1-carboxylate, is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthetic routes, mechanism of action, and relevant case studies.

  • IUPAC Name : tert-butyl (R)-2-methyl-2-((methylamino)methyl)pyrrolidine-1-carboxylate
  • CAS Number : 783325-25-7
  • Molecular Formula : C12H24N2O2
  • Molecular Weight : 228.34 g/mol
  • Purity : ≥ 95%

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl 2-oxo-1-pyrrolidinecarboxylate with methylamine in an organic solvent such as dichloromethane or ethanol at controlled temperatures (0–25°C). The use of chiral catalysts can enhance enantioselectivity during synthesis.

The biological activity of this compound is primarily attributed to its interaction with specific protein targets involved in various signaling pathways. Notably, it has been studied for its role in modulating the Keap1–Nrf2 pathway, which is crucial for cellular defense against oxidative stress. The compound's ability to bind to receptors or enzymes allows it to modulate their activity effectively .

Enzyme Inhibition and Receptor Binding

Research indicates that this compound exhibits significant enzyme inhibition properties. Studies have shown that it can inhibit key enzymes involved in metabolic pathways, thereby affecting processes such as glucose uptake and vesicle transport . Additionally, its receptor binding capabilities suggest potential applications in treating neurological and psychiatric disorders.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Oxidative Stress Modulation :
    • A study demonstrated that the compound effectively activates the Nrf2 pathway, leading to increased expression of antioxidant genes and improved cellular resistance to oxidative stress.
  • Neuroprotective Effects :
    • In vitro studies showed that this compound could protect neuronal cells from apoptosis induced by oxidative stress, suggesting its potential as a neuroprotective agent .
  • Anticancer Activity :
    • Preliminary investigations indicated that this compound might exhibit anticancer properties by inhibiting tumor cell proliferation through modulation of specific signaling pathways .

Data Table: Biological Activity Summary

Activity Type Description References
Enzyme InhibitionInhibits key metabolic enzymes
Receptor BindingModulates receptor activity
Oxidative StressActivates Nrf2 pathway; enhances antioxidant defense
Neuroprotective EffectsProtects neuronal cells from oxidative damage
Anticancer ActivityInhibits tumor cell proliferation

Q & A

Advanced Question

  • Density Functional Theory (DFT) : Predict NMR chemical shifts (e.g., using B3LYP/6-31G*) and compare with experimental data to validate structures. A 2023 study matched computed 13C^{13}\text{C} NMR shifts for a tert-butyl pyrrolidine within 2 ppm accuracy .
  • X-ray Crystallography with SHELXL : Refine crystal structures using SHELX software. For example, a 2020 study resolved a tert-butyl group’s disorder by refining occupancy ratios with SHELXL-2018 .
  • Molecular Dynamics (MD) : Simulate conformational changes in solution to explain solvent-dependent NMR splitting .

What strategies mitigate racemization during functionalization of the pyrrolidine ring?

Advanced Question
Racemization often occurs during alkylation or acylation. Solutions include:

  • Low-Temperature Reactions : Perform reactions at 0°C to slow epimerization. A 2024 synthesis of a tert-butyl pyrrolidine carbamate retained stereochemical integrity by maintaining sub-ambient temperatures .
  • Bulky Protecting Groups : Use Boc groups to sterically hinder the reactive site. For example, tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate showed no racemization when brominated at −20°C .
  • Kinetic Resolution : Employ enzymes (e.g., lipases) or chiral catalysts to selectively modify one enantiomer .

How do steric effects influence the reactivity of tert-butyl-protected amines?

Basic Question
The bulky tert-butyl group reduces nucleophilicity and slows reaction kinetics:

  • Acylation : Requires activating agents (e.g., HATU/DIPEA) to overcome steric hindrance. A 2021 study reported 60% yield for acylation of a tert-butyl pyrrolidine using HATU .
  • Hydrogenation : Use high-pressure H2_2 (e.g., 50 psi) and Pd/C catalysts to hydrogenate sterically hindered alkenes. A 2024 protocol achieved full conversion in 12 hours .
  • Acid Stability : Boc groups are stable under basic conditions but cleave rapidly with TFA, enabling selective deprotection .

What analytical workflows validate the purity of tert-butyl pyrrolidine derivatives for biological testing?

Advanced Question

  • HPLC-DAD/ELSD : Use C18 columns (5 µm, 4.6 × 250 mm) with acetonitrile/water gradients. For example, a 2024 study achieved baseline separation of a tert-butyl pyrrolidine and its des-Boc analog .
  • Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values.
  • HRMS : Validate molecular ions (e.g., [M+Na]+) with <5 ppm mass accuracy. A 2023 study confirmed a derivative’s structure using HRMS (calc. 318.27914, found 318.28009) .

How can tert-butyl pyrrolidine derivatives be tailored for medicinal chemistry applications?

Advanced Question

  • Prodrug Design : Introduce hydrolyzable esters (e.g., methyl or ethyl) to enhance bioavailability. A 2024 analog with a methoxy group showed 3-fold improved plasma stability .
  • Targeted Modifications : Attach fluorophores (e.g., dansyl groups) via the pyrrolidine nitrogen for cellular imaging .
  • SAR Studies : Systematically vary substituents (e.g., methylpropan-2-yl vs. hydroxyethyl) to map structure-activity relationships. A 2024 anticancer study linked tert-butyl groups to improved cytotoxicity .

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